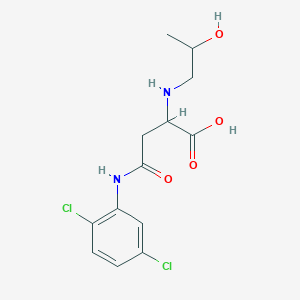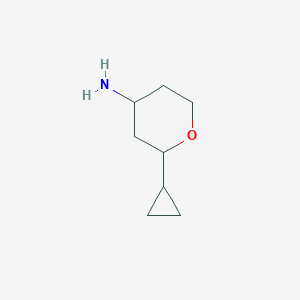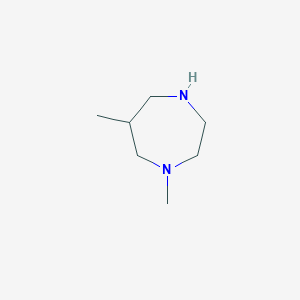
4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, also known as DCPA, is a synthetic compound that belongs to the family of herbicides. DCPA is widely used in agriculture to control weed growth in various crops, including vegetables, fruits, and ornamental plants. In recent years, DCPA has gained significant attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Molecular Docking and Biological Activities
Molecular Docking and Spectroscopic Studies : A comparative study of 4-((2,6-Dichlorophenyl)amino)-2-methylidene-4-oxobutanoic acid and 4-((2,5-Dichlorophenyl)amino)-2-methylidene-4-oxobutanoic acid revealed insights into their molecular structure through spectroscopic methods and molecular docking. The study highlighted the compounds' nonlinear optical materials potential and suggested that they might inhibit Placenta growth factor (PIGF-1) due to their molecular interactions, indicating possible pharmacological importance (Vanasundari et al., 2018).
Vibrational Spectroscopy and Structural Analysis
Vibrational Spectroscopy and Supramolecular Studies : Research into chloramphenicol derivatives, including a compound structurally similar to 4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid, utilized vibrational spectroscopy and single-crystal X-ray diffraction. These methods assisted in understanding the compound's crystal structure and the role of conventional and non-conventional hydrogen bonds in its stabilization (Fernandes et al., 2017).
Spectroscopic and Structural Insights : Another study focused on the synthesis, vibrational spectrum analysis, and molecular structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The research provided valuable information on the compound's stability, hyper-conjugative interaction, charge delocalization, and potential for charge transfer within the molecule, contributing to a deeper understanding of its properties and reactivity (Raju et al., 2015).
Potential Neuroprotective Agents
Inhibition of Kynurenine-3-Hydroxylase : A series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino variants, were studied for their potent inhibition of kynurenine-3-hydroxylase. These compounds are among the most potent inhibitors of this enzyme disclosed so far, with implications for their use as neuroprotective agents due to their ability to modulate quinolinic acid synthesis in human macrophages, which is relevant for conditions like Alzheimer's disease (Drysdale et al., 2000).
properties
IUPAC Name |
4-(2,5-dichloroanilino)-2-(2-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-7(18)6-16-11(13(20)21)5-12(19)17-10-4-8(14)2-3-9(10)15/h2-4,7,11,16,18H,5-6H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQIENLDSQGDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,5-Dichlorophenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![2-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)-1H-benzimidazole](/img/structure/B2659021.png)
![3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2659022.png)

![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2659029.png)
![7-((2-Bromophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2659030.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)